N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as G650-0287, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes available data on the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H17ClN2O3, and it features a complex structure that includes a chloro-substituted aromatic ring and a quinoline core. The presence of the chloro group is significant as it often enhances biological activity by influencing the compound's interaction with biological targets.
Antibacterial Activity
Research has shown that derivatives of quinoline compounds often exhibit antibacterial properties. In one study, various N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were synthesized and evaluated for their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated moderate antibacterial activity against several strains of bacteria, although specific data on G650-0287 was not detailed in this study .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
G650-0287 | TBD | TBD |
Compound A | 50 | E. coli |
Compound B | 100 | S. aureus |
Antiviral Activity
The antiviral potential of similar compounds has been explored in the context of HIV. A study focused on the synthesis of various derivatives aimed at inhibiting HIV replication found that while some compounds showed promise, they did not achieve significant integrase inhibitory activity at concentrations below 100 µM . Although specific data on G650-0287's antiviral efficacy remains limited, its structural similarity to other active compounds suggests potential for further exploration.
The biological activity of G650-0287 may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. The presence of the hydroxyl and carboxamide groups can facilitate hydrogen bonding and enhance binding affinity to target sites. The chlorinated aromatic ring may also play a role in modulating the compound's lipophilicity and membrane permeability, which are critical factors for antimicrobial efficacy.
Case Study 1: Synthesis and Evaluation
In a systematic study focusing on the synthesis of quinoline derivatives, researchers reported that modifications at the 3-position significantly influenced antibacterial activity. The introduction of chloro groups was found to enhance potency against Gram-positive bacteria . Although G650-0287 was not directly tested in this study, its structural features align with those compounds that exhibited strong antibacterial properties.
Case Study 2: Comparative Analysis
A comparative analysis involving various chloro-substituted quinolines demonstrated that compounds with electron-withdrawing groups at specific positions showed enhanced biological activity. For instance, a related study indicated that 7-chloro analogs were more effective against E. coli compared to their non-chloro counterparts . This reinforces the hypothesis that G650-0287 may possess similar advantages due to its chlorinated structure.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-15-10-5-4-7-12(15)17(23)16(19(22)25)18(24)21-14-9-6-8-13(20)11(14)2/h4-10,23H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAKAYRQXUVSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.